5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, sulfonyl groups, and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide derivative.
Salt Formation and Cyclization: The hydrazide is converted into a salt, which undergoes cyclization to form the thiadiazole ring.
Sulfonylation: The thiadiazole derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Nucleophilic Substitution: Finally, the sulfonylated intermediate undergoes nucleophilic substitution with an amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.
Coupling Reactions: Palladium catalyst with boronic acids or esters.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated aromatic compounds.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole moiety and exhibits similar biological activities.
4-chlorobenzoic acid: A precursor in the synthesis of the target compound.
Sulfonamide derivatives: Known for their antibacterial and antiviral properties.
Uniqueness
5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure enables it to act as a versatile intermediate in organic synthesis and a potential therapeutic agent .
Properties
Molecular Formula |
C21H17ClN2O5S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-[[(E)-C-(4-chlorophenyl)-N-(4-methylphenyl)sulfonylcarbonimidoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H17ClN2O5S/c1-13-2-9-17(10-3-13)30(28,29)24-20(14-4-6-15(22)7-5-14)23-16-8-11-19(25)18(12-16)21(26)27/h2-12,25H,1H3,(H,23,24)(H,26,27) |
InChI Key |
XTUATXDCUJNOAC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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